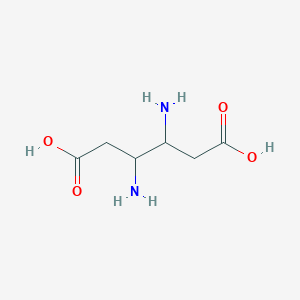

3,4-Diaminohexanedioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-diaminohexanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c7-3(1-5(9)10)4(8)2-6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFNXSWYDCHHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CC(=O)O)N)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Diaminohexanedioic Acid

Stereoselective and Enantioselective Synthesis

The precise spatial arrangement of the amino groups in 3,4-Diaminohexanedioic acid is crucial for its function. Consequently, significant research has focused on stereoselective and enantioselective synthetic routes. These methods aim to produce specific stereoisomers in high purity.

Asymmetric Catalysis Approaches

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including diamino acids. wikipedia.org This approach utilizes chiral catalysts to direct a reaction towards the formation of one enantiomer over the other. wikipedia.org For the synthesis of diamino dicarboxylic acids, asymmetric catalytic hydrogenation has proven to be a highly effective method. nih.gov

One notable example involves the use of rhodium catalysts bearing chiral phosphine (B1218219) ligands, such as Et-DuPHOS. nih.gov In this process, prochiral diunsaturated precursors, prepared from dialdehydes and protected phosphonoglycines, undergo hydrogenation. nih.gov The chiral catalyst, [(COD)Rh(S,S)-Et-DuPHOS]OTf, facilitates the addition of hydrogen across the double bonds with high stereocontrol, leading to the desired diamino acid derivatives with excellent enantiomeric and diastereomeric purity. nih.gov Specifically, Z-protected dimethyl esters of 2,5-diaminoadipic acid (a related diamino dicarboxylic acid) have been synthesized with 100% enantiomeric excess (ee) and greater than 98.5% diastereomeric excess (de). nih.gov

Recent advances in catalytic asymmetric synthesis have expanded the toolbox for creating complex chiral molecules. frontiersin.orgnih.gov These methods often involve the development of novel catalysts and reaction conditions to achieve high levels of stereocontrol. frontiersin.orgnih.gov For instance, palladium-catalyzed asymmetric reactions have been developed for the synthesis of various nitrogen-containing heterocyclic compounds. rsc.org While not directly applied to this compound in the reviewed literature, these advanced catalytic systems hold potential for future synthetic strategies.

| Catalyst System | Precursor Type | Product | Stereoselectivity |

| [(COD)Rh(S,S)-Et-DuPHOS]OTf | Prochiral diunsaturated esters | Z-Protected dimethyl esters of diamino dicarboxylic acids | >98.5% de, 100% ee nih.gov |

| Chiral NHC catalysts | 2-(substituted acryloyl)benzaldehydes | Sulfonylethylideneisobenzofuranones | 87–98% ee nih.gov |

| CPA-Pd(II) catalyst | Biaryls with a picolinamido directing group | Chiral biaryl products | 84–97% ee frontiersin.org |

Chiral Pool Strategies Utilizing Amino Acid Precursors

The chiral pool approach leverages readily available, enantiomerically pure natural products, such as amino acids, as starting materials for the synthesis of more complex chiral molecules. wikipedia.orgmdpi.com This strategy is advantageous as the inherent chirality of the starting material can be transferred to the target molecule, often simplifying the synthetic route. wikipedia.orgmdpi.com

Amino acids are particularly valuable in the chiral pool for synthesizing other non-proteinogenic amino acids and their derivatives. mdpi.combaranlab.org For instance, L-glutamic acid can serve as a precursor for the synthesis of α,α′-diaminosuberic acid, a related dicarboxylic acid. researchgate.net The synthesis involves a mixed Kolbe electrolytic decarboxylative dimerization of two different carboxylic acids, where the stereochemistry is established by the choice of either L- or D-glutamic acid. researchgate.net

While a direct synthesis of this compound from a common amino acid precursor is not explicitly detailed in the provided context, the principles of chiral pool synthesis are broadly applicable. mdpi.combaranlab.org The general approach would involve selecting an appropriate amino acid with a suitable carbon skeleton and functional groups that can be chemically manipulated to introduce the second amino group and extend the carbon chain to form the hexanedioic acid backbone, all while retaining the desired stereochemistry.

Diastereoselective Routes to Diaminohexanedioic Acid Isomers

Diastereoselective synthesis aims to control the relative stereochemistry between multiple chiral centers in a molecule. rsc.org For this compound, this means controlling the configuration of the two stereocenters at positions 3 and 4 to produce either syn or anti diastereomers.

One effective strategy for achieving high diastereoselectivity in the synthesis of α,β-diamino acid derivatives is the catalytic asymmetric direct Mannich reaction. rsc.org This reaction involves the addition of an enolate to an imine and can be catalyzed by either organometallic or purely organic chiral catalysts to control the stereochemical outcome. rsc.org By carefully selecting the catalyst and reaction conditions, it is possible to favor the formation of either the syn or anti diastereomer. rsc.org

Another approach involves the diastereoselective alkylation of glycine (B1666218) enolates. For example, the oxidative dimerization of glycinates using iodine can produce diamino succinates with high diastereoselectivity, favoring the threo (syn) isomer. csic.esresearchgate.net The stereochemical outcome of such reactions can be highly dependent on the base and solvent used to generate the enolate. researchgate.net Furthermore, palladium-catalyzed sequential monoarylation and amidation of C(sp³)–H bonds in alanine (B10760859) derivatives has been shown to be a stereoselective method for producing anti-α,β-diamino acids. rsc.org

Starting from 3-cyclohexenecarboxylic acid, efficient methods have been developed for synthesizing various stereoisomers of 3,4-diaminocyclohexanecarboxylic acid derivatives, highlighting that the position and stereochemistry of functional groups significantly impact the molecule's properties. nih.gov Although this is a cyclic analogue, the principles of controlling stereochemistry can be applied to acyclic systems like this compound.

Oxidative Dimerization Techniques for Related Diamino Acids

Oxidative dimerization of amino acid derivatives provides a direct route to vicinal diamino compounds. This method typically involves the formation of an enolate from a protected amino acid, followed by oxidation to couple two molecules together. nih.gov

A highly diastereoselective oxidative dimerization of glycinates has been achieved by enolization with a strong base like tert-butyllithium (B1211817) (t-BuLi) or lithium diisopropylamide (LDA), followed by treatment with iodine. csic.es This reaction yields racemic syn (threo) diamino succinates with a high syn/anti ratio (>98:2). csic.es However, attempts to make this reaction enantioselective using a chiral auxiliary on the glycinate (B8599266) were less successful, yielding a mixture of syn and anti isomers. csic.es

In a different approach, the oxidative dimerization of a chiral Ni(II) complex derived from R-imino alaninate, upon treatment with n-butyllithium (n-BuLi) and an oxidant, afforded the corresponding (2S,3S)-2,3-dimethyl-2,3-diaminosuccinic acid after hydrolysis. csic.es This highlights the potential of using metal complexes to control the stereochemistry of the dimerization process.

Furthermore, the dimerization of two fragments derived from glycinate transformations has been reported as a diastereoselective route to diaminosuccinic acid derivatives. csic.es The coupling of R-ethylthioglycinate and R-acylimino-glycinate mediated by triphenylphosphine (B44618) (PPh₃) yielded a dehydrodiamino succinate, which could be selectively hydrogenated to give either anti or syn orthogonally protected diamino succinates. csic.es

Solid-Phase Synthetic Approaches to Diaminohexanedioic Acid Derivatives

Solid-phase synthesis is a powerful technique that simplifies the purification process in multi-step syntheses by attaching the growing molecule to an insoluble polymer support. d-nb.info20.210.105 This methodology is particularly well-suited for the synthesis of peptides and their derivatives, including those containing non-standard amino acids like this compound. researchgate.net

The general strategy for solid-phase synthesis involves anchoring the first building block to the resin, followed by sequential addition of other units. 20.210.105 After each reaction step, excess reagents and by-products are simply washed away, eliminating the need for traditional purification methods like chromatography. d-nb.info At the end of the synthesis, the target molecule is cleaved from the solid support. 20.210.105

For the synthesis of peptides containing diaminodiacids, solid-phase methods have been successfully employed. researchgate.net For example, a one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids has been developed to prepare preloaded diaminobenzoate resin for solid-phase peptide synthesis. nih.govnih.gov This approach allows for the efficient incorporation of diaminobenzoic acid derivatives into peptide chains. nih.govnih.gov While this example uses diaminobenzoic acid, the same principles can be applied to the incorporation of this compound into peptide-like structures on a solid support. The diaminodiacid would be appropriately protected to allow for selective coupling at either the N- or C-terminus, or at the side-chain amino groups.

Chemo-Enzymatic and Enzymatic Synthesis Methodologies

Chemo-enzymatic and purely enzymatic approaches offer green and highly selective alternatives to traditional chemical synthesis. mdpi.com Enzymes can catalyze reactions with high enantio- and diastereoselectivity under mild conditions. nih.gov

Recently, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme has been engineered to catalyze stereoselective Mannich-type reactions between free α-amino acids and cyclic imines. nih.govnih.gov This biocatalyst facilitates the one-step asymmetric synthesis of complex α,β-diamino acids with high enantio- and diastereocontrol. nih.govnih.gov The enzymatic platform is versatile, accepting a range of α-amino acids as donors and various cyclic imines as acceptors. nih.govnih.gov By coupling this Mannichase with other imine-generating enzymes, versatile biocatalytic cascades can be established for the synthesis of unprotected α,β-diamino acids. nih.govnih.gov

While a direct enzymatic synthesis of this compound is not explicitly described, the development of such engineered enzymes opens up new possibilities. A potential chemo-enzymatic route could involve the enzymatic resolution of a racemic mixture of a key intermediate or the use of an enzyme to introduce one or both of the amino groups with the desired stereochemistry. For example, lipase-catalyzed transesterification at low temperatures has been used to resolve racemic alcohols, which are precursors to chiral building blocks. mdpi.com This principle could be applied to an intermediate in the synthesis of this compound.

| Method | Enzyme Type | Reaction | Key Feature |

| Enzymatic Mannich Reaction | Engineered PLP-dependent enzyme | Asymmetric addition of an α-amino acid to an imine | Direct, one-step synthesis of unprotected α,β-diamino acids with high stereocontrol. nih.govnih.gov |

| Lipase-catalyzed Resolution | Lipase (B570770) | Transesterification of a racemic alcohol | Kinetic resolution to separate enantiomers of a chiral intermediate. mdpi.com |

| P450 Monooxygenase | P450 monooxygenase | Hydroxylation | Site-selective C-H oxidation to introduce a hydroxyl group. beilstein-journals.org |

Enzyme-Catalyzed Derivatization and Functionalization

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. nih.gov Hydrolases, in particular, are widely employed for their ability to catalyze reactions under mild conditions with high enantiopurity. nih.govresearchgate.net

The primary mechanism for many hydrolases, such as lipases and proteases, involves a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate). unipd.it This triad facilitates a nucleophilic attack on a substrate's carbonyl group, leading to a covalently linked acyl-enzyme intermediate. unipd.it This intermediate can then be acted upon by various nucleophiles. For instance, the introduction of an amine can lead to the formation of an N-substituted amide via enzymatic aminolysis, a key step in building amino acid structures. unipd.it

Research into the lipase-catalyzed synthesis of phospholipids (B1166683) has demonstrated the effectiveness of screening various enzymes to find the optimal catalyst. In one study, several lipases were tested for their ability to incorporate 3,4-dimethoxycinnamic acid into phosphatidylcholine. mdpi.com The results showed that immobilized lipase B from Candida antarctica (Novozym 435) provided the highest degree of incorporation. mdpi.com This process of screening and optimization is directly applicable to the functionalization of precursors for this compound.

The development of "PluriZymes," or artificial enzymes with multiple active sites, further expands the biocatalytic toolbox. researchgate.net By mutating an esterase, researchers have successfully introduced proteolytic activity, creating a dual-function enzyme capable of catalyzing cascade reactions, such as the synthesis of amino acid esters from dipeptides. researchgate.net Such engineered enzymes hold promise for streamlined, multi-step syntheses of complex diamino acids.

Table 1: Enzyme-Catalyzed Functionalization Reactions

| Enzyme Class | Reaction Type | Description | Key Finding/Example | Reference |

|---|---|---|---|---|

| Hydrolases (Lipases) | Acyl Transfer / Interesterification | Exchanges acyl groups between an ester and an alcohol. Useful for modifying the side chains of amino acid precursors. | Novozym 435 showed the highest activity (21 mol% incorporation) for the interesterification of phosphatidylcholine. | mdpi.com |

| Hydrolases (General) | Aminolysis | Forms an amide bond by reacting an ester with an amine, a fundamental step in peptide and amino acid synthesis. | The acyl-enzyme intermediate can be attacked by an amine nucleophile to form N-substituted amides. | unipd.it |

| Engineered Proteases (PluriZymes) | Cascade Reactions (Esterase-Protease) | An engineered enzyme with two distinct active sites allows for multi-step reactions in a single pot. | An esterase was modified to include a proteolytic site, enabling the synthesis of amino acid esters from dipeptides. | researchgate.net |

Biocatalytic Routes to Chiral Amino Acid Scaffolds

Biocatalysis is a well-established technology for conducting clean and straightforward stereoselective transformations. nih.gov The demand for economic and environmentally friendly processes has driven significant advances in biocatalytic routes to produce chiral amines and amino acids. nih.gov Enzymes such as hydrolases, oxidoreductases, and lyases are commonly used to achieve excellent yields and high enantiopurity. nih.gov

Several advanced biocatalytic systems have been developed for the synthesis of non-canonical amino acids:

The Hydantoinase Process: This multienzymatic cascade system is used for the conversion of racemic 5-monosubstituted hydantoins into enantiopure D- or L-amino acids. nih.gov The process typically involves a hydantoinase, a carbamoylase, and often a hydantoin (B18101) racemase to convert the undesired enantiomer, allowing for a theoretical 100% yield. nih.gov

Engineered Amino Acid Dehydrogenases: Wild-type amino acid dehydrogenases can be modified through site-directed mutagenesis to accept non-natural substrates. google.com This allows for the production of chirally pure, non-natural L-α-amino acids from their corresponding α-ketoacids, or for the kinetic resolution of racemic mixtures to yield pure D-α-amino acids. google.com

PLP-Dependent Mannich Reactions: Recently, an engineered pyridoxal 5'-phosphate (PLP)-dependent enzyme has been developed to catalyze stereoselective Mannich-type reactions. nih.gov This breakthrough enables the one-step, atom-economic synthesis of unprotected α,β-diamino acids by reacting free α-amino acids with cyclic imines, achieving high enantio- and diastereocontrol. nih.gov

These biocatalytic platforms provide powerful and versatile approaches to constructing complex chiral amino acid scaffolds, including those required for this compound. nih.gov

Table 2: Biocatalytic Systems for Chiral Amino Acid Synthesis

| Biocatalytic System | Key Enzymes | Transformation | Advantage | Reference |

|---|---|---|---|---|

| Hydantoinase Process | Hydantoinase, Carbamoylase, Racemase | Converts racemic hydantoins to enantiopure α-amino acids. | Dynamic kinetic resolution allows for high conversion of racemic starting material. | nih.gov |

| Engineered Dehydrogenases | Mutant Amino Acid Dehydrogenase (e.g., Phenylalanine Dehydrogenase) | Reductive amination of α-ketoacids to L-amino acids or resolution of racemic amino acids. | Expands substrate scope to non-natural amino acids through protein engineering. | google.com |

| Enzymatic Mannich Reaction | Engineered PLP-dependent enzyme | Direct asymmetric reaction between an α-amino acid and an imine to form an α,β-diamino acid. | Highly atom-economic, one-step synthesis of unprotected diamino acids with high stereocontrol. | nih.gov |

Development of Novel Synthetic Reagents and Strategies for Diaminohexanedioic Acid Architectures

Alongside biocatalytic methods, the development of novel chemical reagents and strategies remains crucial for the synthesis of complex molecules like this compound. These methods offer versatility and access to structures that may be challenging to produce enzymatically.

A key strategy involves the stereoselective synthesis from precursor molecules. For instance, a patent describes the synthesis of the bicyclic dilactam of 3,4-diamino-1,6-hexanedioic acid, a derivative that can serve as a protected intermediate. google.com Another relevant approach, used for the synthesis of the isomeric 2,5-Diaminohexanedioic acid, involves the bromination of adipic acid (hexanedioic acid) followed by hydrolysis, demonstrating a classic multi-step chemical transformation. doi.org

More advanced strategies focus on increasing efficiency and selectivity. Palladium-catalyzed C(sp³)–H bond activation has emerged as a powerful tool. rsc.org Using a removable directing group, this method allows for the sequential arylation and amidation of a simple starting material like alanine to stereoselectively produce anti-α,β-diamino acid derivatives. rsc.org

The continuous development of new reagents also facilitates these synthetic strategies. Shelf-stable diazoketones, derived from protected α-amino acids, have been developed as safe and practical reagents for various chemical transformations. chemrxiv.org These crystalline compounds can be prepared on a large scale and serve as versatile building blocks, for example, in the synthesis of chiral α-bromoketones, which are precursors to amino acids. chemrxiv.org

Table 3: Chemical Synthesis Strategies for Diamino Acid Architectures

| Strategy | Key Reagents/Catalysts | Description | Example Application | Reference |

|---|---|---|---|---|

| Classical Multi-step Synthesis | Bromine, Thionyl chloride, Ammonia (B1221849) | Stepwise functionalization of a simple backbone like hexanedioic acid. | Synthesis of 2,5-Diaminohexanedioic acid from adipic acid via bromination and amination. | doi.org |

| Palladium-Catalyzed C-H Activation | Palladium catalyst, Removable auxiliary (e.g., MQ) | Direct and stereoselective functionalization of C-H bonds to install amine groups. | Stereoselective synthesis of anti-α,β-diamino acids from alanine. | rsc.org |

| Use of Novel Stable Reagents | Boc-protected α-amino acids, Ethyl chloroformate, Diazomethane | Preparation of stable, crystalline diazoketones as versatile intermediates for further transformations. | Large-scale synthesis of chiral diazoketones, which can be converted to α-bromoketones. | chemrxiv.org |

| Cyclization/Protection | Salicylaldehyde | Formation of a bicyclic dilactam to protect the amino groups and control stereochemistry. | Synthesis of the bicyclic dilactam of 3,4-diamino-1,6-hexanedioic acid. | google.com |

Reaction Mechanisms and Reactivity Profiles of 3,4 Diaminohexanedioic Acid

Nucleophilic Reaction Pathways Involving Amine and Carboxyl Moieties

The amine and carboxyl groups of 3,4-diaminohexanedioic acid dictate its primary nucleophilic reaction pathways. The lone pairs of electrons on the nitrogen atoms of the amine groups make them nucleophilic, while the carboxyl groups can act as electrophiles, particularly when activated.

The carboxyl groups, on the other hand, can undergo nucleophilic acyl substitution. libretexts.orglibretexts.org However, the hydroxyl group of a carboxylic acid is a poor leaving group. Therefore, the carboxyl group must first be activated. This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an ester. For example, treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid to an acid chloride. libretexts.org The resulting acid chloride is highly susceptible to nucleophilic attack by various nucleophiles, including amines, to form amides. libretexts.org

Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation between the carboxylic acid and an amine. libretexts.orglibretexts.org In this process, DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. libretexts.org

The interplay between the amine and carboxyl groups can also lead to intramolecular reactions, especially under conditions that favor cyclization. The relative positions of the functional groups in this compound can influence the favorability of forming cyclic structures.

A summary of common nucleophilic reactions involving amine and carboxyl groups is presented in the table below.

| Functional Group | Reactant | Product | Reaction Type |

| Amine | Aldehyde/Ketone | Imine | Nucleophilic Addition-Elimination |

| Carboxylic Acid | Thionyl Chloride | Acid Chloride | Nucleophilic Acyl Substitution |

| Carboxylic Acid | Alcohol (acid catalyst) | Ester | Fischer Esterification |

| Carboxylic Acid | Amine (with DCC) | Amide | Nucleophilic Acyl Substitution |

Stereochemical Control in Organic Transformations Involving Diaminohexanedioic Acid

The presence of two chiral centers at the C3 and C4 positions of this compound means that stereochemical control is a critical aspect of its organic transformations. The spatial arrangement of the amino and carboxyl groups can significantly influence the reactivity and the stereochemical outcome of reactions. numberanalytics.com

Achieving stereochemical control in reactions involving this diamino acid often requires the use of chiral catalysts or auxiliaries. numberanalytics.com Chiral ligands can coordinate to a metal catalyst, creating a chiral environment that directs the approach of reactants and favors the formation of one stereoisomer over others. scu.edu.cn For example, in reductions of ketones or imines derived from this compound, the use of a chiral reducing agent or a chiral catalyst can lead to the stereoselective formation of specific diastereomers of the corresponding alcohol or amine.

The stereochemistry of the starting material itself can also direct the outcome of a reaction. This is known as substrate-controlled stereoselection. For instance, the existing stereocenters in a molecule of this compound can influence the facial selectivity of an incoming reagent, leading to the preferential formation of a particular diastereomer. This principle has been demonstrated in the stereoselective reduction of 4-oxo α-amino acid derivatives using bulky reagents, where the existing stereocenter directs the reduction to occur from a specific face of the ketone. acs.org

The development of stereoselective synthetic routes to different stereoisomers of diaminoadipic acid has been a subject of research, often starting from readily available chiral precursors like glutamic acid or 2-aminoadipic acid. researchgate.net These syntheses rely on key stereocontrolled steps to establish the desired relative and absolute stereochemistry.

| Transformation | Method for Stereochemical Control | Outcome |

| Reduction of a ketone derivative | Chiral reducing agent (e.g., L-selectride) | Stereoselective formation of an alcohol |

| Asymmetric C-H functionalization | Chiral metal catalyst (e.g., with chiral N,N'-dioxide ligands) | Enantioselective formation of new C-C or C-heteroatom bonds scu.edu.cn |

| Synthesis of specific stereoisomers | Starting from chiral precursors (e.g., amino acids) | Control of relative and absolute stereochemistry researchgate.net |

Intramolecular Cyclization and Ring-Closure Reactions Utilizing Diaminohexanedioic Acid Frameworks

The bifunctional nature of this compound, possessing both nucleophilic amine groups and electrophilic carboxyl groups, makes it a suitable substrate for intramolecular cyclization reactions. These reactions can lead to the formation of various heterocyclic structures, depending on the reaction conditions and the relative stereochemistry of the functional groups.

One of the most common types of intramolecular cyclization is the formation of a lactam, a cyclic amide. This can occur through the intramolecular reaction of one of the amine groups with one of the carboxyl groups. This process typically requires activation of the carboxyl group, for example, by converting it to an ester or an acid chloride, to facilitate the nucleophilic attack by the amine. The size of the resulting ring will depend on which amine and carboxyl groups react. For instance, the reaction between the C3-amino group and the C1-carboxyl group would lead to a five-membered ring.

The formation of seven-membered rings is also possible. For example, the synthesis of 2,6-diaminopimelic acid, a close structural relative, has been shown to be challenging due to the propensity for ring closure to form piperidine (B6355638) derivatives. google.com This highlights the general tendency of diamino dicarboxylic acids to undergo intramolecular cyclization.

The stereochemistry of the starting this compound will have a significant impact on the ease and outcome of the cyclization. The relative orientation of the reacting functional groups can either facilitate or hinder the ring-closing step.

Furthermore, derivatives of this compound can be employed in more complex cyclization cascades. For instance, visible light-induced intramolecular cyclization reactions of diamines have been developed as a strategy to construct tetrahydroimidazole derivatives. rsc.org While this specific example does not use this compound itself, it illustrates a modern approach to cyclization that could potentially be adapted for its derivatives.

| Reacting Groups | Resulting Cyclic Structure | Notes |

| C3-Amine and C1-Carboxyl | 5-membered lactam | Requires carboxyl activation |

| C4-Amine and C6-Carboxyl | 5-membered lactam | Requires carboxyl activation |

| C3-Amine and C6-Carboxyl | 6-membered lactam | Requires carboxyl activation |

Metal-Catalyzed Reaction Mechanisms and Regioselectivity for this compound Derivatives

Metal-catalyzed reactions offer powerful tools for the selective functionalization of molecules like this compound and its derivatives. mdpi.com Transition metal complexes can activate various functional groups and C-H bonds, enabling transformations that are difficult to achieve with traditional methods. mdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the formation of carbon-carbon bonds. eie.gr Derivatives of this compound, for example, where the carboxyl groups are converted to halides or triflates, could potentially be used as substrates in such reactions to introduce new aryl or vinyl groups. The regioselectivity of these reactions would be determined by the position of the leaving group.

Metal catalysts can also play a crucial role in controlling regioselectivity in reactions involving multiple reactive sites. For example, in the case of a molecule with two similar functional groups, a metal catalyst can be designed to selectively react with one of them. This can be achieved through the use of directing groups or by exploiting subtle differences in the electronic or steric environment of the functional groups.

Furthermore, metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds. nih.gov In the context of this compound derivatives, this could allow for the introduction of new functional groups at positions that are otherwise unreactive. The regioselectivity of C-H activation is often controlled by a directing group that coordinates to the metal catalyst and brings it into close proximity to a specific C-H bond.

The development of heterogeneous catalysts, such as palladium nanoparticles immobilized on a solid support, offers advantages in terms of catalyst recyclability and ease of product purification. diva-portal.org Such catalysts have been shown to be effective in a range of transformations, including the aerobic oxidation of alcohols, and could potentially be applied to reactions involving derivatives of this compound. diva-portal.org

| Reaction Type | Metal Catalyst | Potential Transformation on a Derivative | Key Aspect |

| Suzuki-Miyaura Coupling | Palladium | Formation of a new C-C bond at a carbon bearing a halide or triflate | Regioselective functionalization eie.gr |

| C-H Activation | Palladium, Rhodium, etc. | Direct introduction of a new functional group at a C-H bond | Regioselectivity controlled by directing groups nih.gov |

| Aerobic Oxidation | Palladium Nanoparticles | Oxidation of a hydroxyl group to a ketone or aldehyde | Use of a recyclable heterogeneous catalyst diva-portal.org |

Derivatization Strategies and Their Academic Utility for 3,4 Diaminohexanedioic Acid

Derivatization for Advanced Analytical Characterization

The analytical characterization of 3,4-diaminohexanedioic acid, which lacks a strong chromophore, necessitates derivatization for effective detection and quantification, particularly in complex biological matrices. jasco-global.comlibretexts.org This process is essential for improving sensitivity and selectivity in various analytical techniques. actascientific.comactascientific.com

Both pre-column and post-column derivatization strategies are widely employed in the analysis of amino acids. jasco-global.comactascientific.com

Pre-column derivatization involves the chemical modification of the analyte before its introduction into the separation system, such as a high-performance liquid chromatography (HPLC) column. actascientific.comactascientific.com This approach is favored for its ability to produce stable derivatives that can be separated using common reversed-phase columns. actascientific.com Reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are frequently used for this purpose, reacting with the primary amino groups of this compound. lcms.cz This method offers high sensitivity and allows for the use of simpler HPLC system configurations. jasco-global.com The automation of pre-column derivatization significantly reduces sample handling time and improves reproducibility. lcms.cz

Post-column derivatization , conversely, occurs after the separation of the analytes by the column and before detection. actascientific.comactascientific.com This technique is often used in conjunction with ion-exchange chromatography. jasco-global.comresearchgate.net While it can be technically more demanding, it avoids the potential for the derivatizing reagent to interfere with the separation process. researchgate.net A classic reagent for post-column derivatization is ninhydrin, which reacts with primary amines to produce a colored compound detectable by UV-Vis spectrophotometry. researchgate.net

Table 1: Comparison of Pre-Column and Post-Column Derivatization Techniques

| Feature | Pre-Column Derivatization | Post-Column Derivatization |

| Timing of Reaction | Before chromatographic separation actascientific.com | After chromatographic separation actascientific.com |

| Typical Chromatography | Reversed-Phase HPLC actascientific.com | Ion-Exchange HPLC researchgate.net |

| Common Reagents | OPA, FMOC lcms.cz | Ninhydrin researchgate.net |

| Advantages | High sensitivity, simpler system, stable derivatives jasco-global.com | Avoids reagent interference with separation researchgate.net |

| Disadvantages | Potential for multiple derivative products | Technically more complex, potential for band broadening researchgate.net |

Functionalization of this compound through derivatization is crucial for enhancing its chromatographic behavior and detectability. libretexts.org By introducing specific chemical moieties, the polarity and other physicochemical properties of the molecule can be altered to improve separation efficiency on various stationary phases. nih.gov

For instance, derivatizing the amino groups can increase the hydrophobicity of the molecule, leading to better retention on reversed-phase columns like C18. sigmaaldrich.com The introduction of fluorophores or chromophores significantly enhances detection by fluorescence or UV-Vis detectors, respectively. libretexts.org For example, reagents like dansyl chloride react with amines to produce highly fluorescent derivatives. ddtjournal.com

Furthermore, derivatization can aid in the separation of stereoisomers. Chiral derivatizing agents can be used to create diastereomers with different chromatographic properties, allowing for their separation on achiral stationary phases. nih.gov The choice of derivatizing agent and chromatographic conditions, including the mobile phase composition and column chemistry, is critical for achieving optimal separation and detection of this compound and its derivatives. sigmaaldrich.commdpi.com

Table 2: Common Derivatizing Agents for Enhanced HPLC Analysis of Amines

| Derivatizing Agent | Functional Group Targeted | Detection Method | Key Advantages |

| o-Phthalaldehyde (OPA) | Primary amines lcms.cz | Fluorescence jasco-global.com | Rapid reaction, high sensitivity lcms.cz |

| 9-Fluorenylmethyl chloroformate (FMOC) | Primary and secondary amines lcms.cz | Fluorescence libretexts.org | Forms stable derivatives lcms.cz |

| Ninhydrin | Primary amines researchgate.net | UV-Vis Absorbance researchgate.net | Well-established, reliable researchgate.net |

| Dansyl Chloride | Primary and secondary amines, phenols ddtjournal.com | Fluorescence ddtjournal.com | High fluorescence quantum yield |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary and secondary amines researchgate.net | UV-Vis Absorbance libretexts.org | Sanger's reagent, useful for N-terminal analysis researchgate.net |

Chemical Derivatization for Ligand Design and Targeted Applications

The two primary amino groups and two carboxylic acid groups of this compound make it a versatile scaffold for ligand design. Chemical derivatization allows for the introduction of various functional groups to create ligands with specific binding properties for metal ions or biological targets.

For example, the amino groups can be acylated or alkylated to introduce new functionalities. The carboxylic acid groups can be converted to esters or amides, further expanding the chemical space for ligand development. These modifications can be tailored to achieve desired properties such as specific coordination geometries, enhanced binding affinity, and improved stability of the resulting complexes. The strategic derivatization of this compound is a key step in developing novel chelating agents, catalysts, and therapeutic agents.

Orthogonal Protecting Group Strategies in Complex Synthesis

In the synthesis of complex molecules incorporating a this compound core, orthogonal protecting group strategies are essential. organic-chemistry.org A protecting group is a reversible chemical modification of a functional group to prevent it from reacting during subsequent synthetic steps. organic-chemistry.org An orthogonal strategy allows for the selective deprotection of one protecting group in the presence of others by using specific and non-interfering reaction conditions. libretexts.org

Given that this compound possesses two types of functional groups (amines and carboxylic acids), a robust orthogonal protection scheme is critical. For instance, the amino groups can be protected with a base-labile group like Fmoc (9-fluorenylmethoxycarbonyl), while the carboxylic acid groups are protected with an acid-labile group like a tert-butyl ester. organic-chemistry.org This allows for the selective deprotection and modification of either the amino or carboxylic acid groups without affecting the other. organic-chemistry.org

This strategy is fundamental in peptide synthesis and the construction of other complex organic molecules where precise control over the reactivity of multiple functional groups is required. sigmaaldrich.com The choice of protecting groups must consider their stability to various reaction conditions and the ease and efficiency of their removal. organic-chemistry.org

Table 3: Examples of Orthogonal Protecting Groups for Amines and Carboxylic Acids

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) organic-chemistry.org |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) organic-chemistry.org |

| Amine | Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis libretexts.org |

| Carboxylic Acid | Benzyl ester | Bn | Hydrogenolysis libretexts.org |

| Carboxylic Acid | tert-Butyl ester | tBu | Acidic conditions (e.g., TFA) libretexts.org |

| Carboxylic Acid | Methyl or Ethyl ester | Me or Et | Saponification (base) or acid hydrolysis libretexts.org |

Computational Chemistry and Theoretical Investigations of 3,4 Diaminohexanedioic Acid

Quantum Mechanical Studies of Electronic Structure and Energetics

There are no specific quantum mechanical studies available in the reviewed literature that detail the electronic structure and energetics of 3,4-diaminohexanedioic acid. Such studies, often employing methods like Hartree-Fock (HF) or Density Functional Theory (DFT), would be essential for understanding the molecule's fundamental properties, including its orbital energies, electron density distribution, and thermodynamic stability. For other, more widely studied amino acids, quantum mechanics provides insights into their reactivity and behavior in biological systems. However, these specific calculations for this compound have not been published.

Molecular Modeling and Conformational Analysis of this compound

Specific molecular modeling and detailed conformational analysis studies for this compound are not present in the current scientific literature. Conformational analysis, typically performed using molecular mechanics or quantum mechanical methods, is crucial for understanding the three-dimensional shapes a molecule can adopt. These different conformations, or conformers, can have varying energy levels and biological activities. Techniques like molecular dynamics (MD) simulations allow for the exploration of the conformational landscape of a molecule over time, providing insights into its flexibility and interactions. While these methods have been applied to derivatives of similar molecules like diaminopimelic acid (DAP), no such data has been generated for this compound itself.

Theoretical Exploration of Reaction Pathways and Transition States

A theoretical exploration of the reaction pathways and transition states involving this compound has not been documented in published research. Investigating reaction mechanisms at a computational level involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. This type of analysis is fundamental to predicting reaction outcomes and understanding catalytic processes. For instance, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often used to study enzyme-catalyzed reactions, such as the hydrolysis of related compounds. Without dedicated studies, the specific pathways for the synthesis or degradation of this compound remain theoretically uncharacterized.

Ligand-Metal Interaction Simulations and Density Functional Theory (DFT) Calculations

There is a lack of specific research on ligand-metal interaction simulations and Density Functional Theory (DFT) calculations for complexes of this compound. DFT is a powerful tool for studying the geometry, electronic structure, and properties of metal complexes. Such studies would elucidate how the amino and carboxyl functional groups of this compound coordinate with various metal ions, which is critical for understanding its potential roles in coordination chemistry and bioinorganic systems. While the literature contains numerous examples of DFT calculations on metal complexes with other organic ligands, this specific area remains unexplored for this compound.

Complexation Chemistry of 3,4 Diaminohexanedioic Acid with Metal Ions

Coordination Modes and Stoichiometry of Metal-Diaminohexanedioic Acid Complexes

3,4-Diaminohexanedioic acid is a multidentate ligand, possessing two amino groups and two carboxylate groups. This structure allows for various coordination modes with metal ions. The primary binding sites are the nitrogen atoms of the amino groups and the oxygen atoms of the carboxylate groups. Typically, amino acids coordinate to metal ions as N,O bidentate ligands, forming stable five- or six-membered chelate rings. wikipedia.orgnih.gov In the case of this compound, it can act as a bridging ligand to connect multiple metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs).

Determination of Formation Constants and Thermodynamic Parameters

The stability of metal-ligand complexes in solution is quantified by the formation constant (Kf), also known as the stability or binding constant. libretexts.org A higher formation constant indicates a stronger interaction between the metal ion and the ligand, resulting in a more stable complex. libretexts.org These constants are determined experimentally using techniques such as potentiometric titrations, spectrophotometry (UV-Vis), and calorimetry. rsc.orgnih.gov

The formation of a metal complex is an equilibrium process, and its spontaneity and stability are governed by thermodynamic parameters: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters are related by the equation:

ΔG = ΔH - TΔS

Gibbs Free Energy (ΔG): A negative value for ΔG indicates a spontaneous complex formation process. It is directly related to the formation constant.

Enthalpy (ΔH): This parameter reflects the heat change during complex formation. A negative ΔH (exothermic process) signifies the formation of strong metal-ligand bonds.

These thermodynamic values provide crucial insights into the driving forces behind the complexation reaction. nih.govmdpi.com

| Metal Ion | log Kf | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

|---|---|---|---|---|

| M(II) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| M(III) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Solution-Phase Speciation and pH Dependence of Complex Formation

The speciation of metal complexes in solution—referring to the distribution of different complex species—is highly dependent on the pH. nih.govnih.gov The protonation state of this compound is directly controlled by the pH. In acidic solutions, both the amino and carboxylate groups will be protonated. As the pH increases, the carboxylic acid groups deprotonate first, followed by the amino groups, making them available for coordination with metal ions.

This pH-dependent behavior means that the predominant species in solution will change with varying pH. researchgate.net For example, at low pH, complex formation may be minimal due to the protonation of the ligand's donor atoms. As the pH rises into the neutral and alkaline ranges, deprotonation occurs, facilitating the formation of stable chelates. The precise pH at which different complexes form and their relative concentrations can be visualized in a species distribution diagram, which is typically generated from potentiometric titration data. nih.gov The stability and structure of the formed complexes can be significantly influenced by these pH-driven changes in ligand protonation and metal ion hydrolysis. nih.gov

Rational Design of Metal-Ligand Architectures Employing Diaminohexanedioic Acid

The rational design of metal-ligand architectures, such as coordination polymers and MOFs, involves the strategic selection of metal ions and organic ligands to create materials with desired structures and properties. nih.gov The bifunctional and multidentate nature of this compound makes it a promising candidate as an organic linker in the construction of such materials. rsc.orgrsc.org

The design principles for these architectures rely on several key factors:

Coordination Geometry of the Metal Ion: The preferred coordination number and geometry (e.g., octahedral, tetrahedral, square planar) of the metal ion act as a template, directing the spatial arrangement of the ligands.

Ligand Structure and Flexibility: The length, rigidity, and coordination vectors of the this compound ligand determine the connectivity and topology of the resulting framework.

Reaction Conditions: Parameters such as temperature, solvent, and pH can influence the crystallization process and direct the formation of specific phases or structures. nih.gov

By carefully controlling these factors, it is possible to synthesize materials with tailored pore sizes, dimensionalities, and functionalities for applications in areas such as catalysis, gas storage, and separation. nih.govnih.gov The amino groups within the framework can also serve as functional sites for post-synthetic modification, allowing for the introduction of new chemical properties. rsc.orgrsc.org

Applications of 3,4 Diaminohexanedioic Acid As a Core Building Block in Advanced Organic Synthesis

Development of Chiral Auxiliaries and Optical Resolving Agents

3,4-Diaminohexanedioic acid, with its inherent chirality and multiple functional groups, serves as a valuable scaffold for the development of chiral auxiliaries and optical resolving agents. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com Optical resolving agents are used to separate racemic mixtures into their individual enantiomers. wikipedia.orgchemeurope.com

The diamino and dicarboxylic acid functionalities of this compound allow for the straightforward synthesis of a variety of derivatives that can act as effective chiral auxiliaries. These auxiliaries can influence the stereoselectivity of reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netsfu.ca The stereochemical control arises from the fixed spatial orientation of the auxiliary, which directs the approach of reagents to one face of the substrate. wikipedia.org After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled. sigmaaldrich.com

Furthermore, the acidic and basic nature of this compound makes it suitable for use as an optical resolving agent. wikipedia.orglibretexts.org By forming diastereomeric salts with a racemic mixture of a base or an acid, the resulting diastereomers can often be separated by physical methods like crystallization due to their different physical properties. libretexts.orglibretexts.org Subsequent removal of the resolving agent yields the separated enantiomers. wikipedia.org

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Asymmetric Reaction | Reference |

| Oxazolidinones | Aldol Reactions, Alkylation Reactions | wikipedia.orgresearchgate.net |

| Camphorsultam | Michael Addition, Claisen Rearrangement | wikipedia.org |

| trans-2-Phenylcyclohexanol | Ene Reactions | wikipedia.org |

| (S)-Mandelic Acid | Resolution of Alcohols | wikipedia.org |

Precursors for Complex Organic Frameworks and Macrocycles

The structural features of this compound, specifically its two amino and two carboxylic acid groups, make it an excellent building block for the synthesis of complex organic frameworks and macrocycles.

Metal-Organic Frameworks (MOFs):

Metal-organic frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters connected by organic ligands. wikipedia.orgmdpi.com The dicarboxylic acid functionality of this compound allows it to act as a linker, bridging metal centers to form extended one-, two-, or three-dimensional networks. wikipedia.org The diamino groups can be further functionalized to introduce additional properties or to serve as coordination sites. The synthesis of MOFs often involves solvothermal or hydrothermal methods where the metal salt and the organic linker are heated in a solvent. nih.gov The specific geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the geometry of the organic linker. mdpi.com

Macrocycles:

Macrocycles, large cyclic molecules, are of significant interest in areas such as host-guest chemistry and drug discovery. mskcc.org The difunctional nature of this compound allows it to be used in cyclization reactions to form macrocyclic structures. For instance, it can undergo condensation reactions with other difunctional molecules to create large rings. psu.edubhu.ac.in The synthesis of macrocycles can be challenging due to the entropic penalty of cyclization; however, methods like high-dilution techniques or template-assisted synthesis can improve yields. bhu.ac.in The resulting macrocycles can possess unique binding cavities and conformational properties. mskcc.org

Table 2: Examples of MOFs and their Building Blocks

Integration into Peptidomimetics and Conformationally Constrained Peptides

The unique structural characteristics of this compound make it a valuable component in the design of peptidomimetics and conformationally constrained peptides. These modified peptides are developed to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. nih.govnih.gov

Peptidomimetics:

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have altered backbones. slideshare.netresearchgate.net The incorporation of non-standard amino acids like this compound can introduce novel structural features and improve resistance to enzymatic degradation. rsc.orgnih.gov The diamino functionality can be used to create unique peptide linkages or to introduce side chains that are not accessible with natural amino acids.

Conformationally Constrained Peptides:

Imposing conformational constraints on a peptide can enhance its binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. nih.govnih.gov this compound can be used to create cyclic or rigid peptide structures. For example, its two amino groups or two carboxyl groups can be used to form covalent bridges with other parts of the peptide chain, leading to macrocyclic structures. nih.gov The defined stereochemistry of the diamino acid can also help to pre-organize the peptide into a specific three-dimensional conformation. mdpi.com

Table 3: Strategies for Peptide Conformational Constraint

| Strategy | Description | Reference |

| Macrocyclization | Covalent linkage of the peptide backbone or side chains to form a cyclic structure. | nih.govnih.gov |

| Stapling | Introduction of a chemical brace to stabilize a secondary structure, often an α-helix. | nih.gov |

| β-Hairpin Nucleation | Designing sequences that favor the formation of stable β-hairpin motifs. | nih.gov |

| Incorporation of Rigid Amino Acids | Using amino acids with restricted conformational freedom to limit the flexibility of the peptide backbone. | mdpi.com |

Design and Synthesis of Organocatalysts and Ligands for Asymmetric Transformations

The chiral nature and the presence of multiple functional groups in this compound make it an attractive scaffold for the design and synthesis of novel organocatalysts and ligands for asymmetric catalysis.

Organocatalysts:

Organocatalysts are small organic molecules that can accelerate chemical reactions and control their stereochemical outcome. sigmaaldrich.commdpi.com this compound can be derivatized to create chiral Brønsted acids, Lewis bases, or hydrogen-bond donors. sigmaaldrich.combeilstein-journals.org For instance, the carboxylic acid groups can act as Brønsted acids, while the amino groups can be functionalized to create Lewis basic sites. rsc.org These catalysts can be employed in a variety of asymmetric reactions, including Michael additions, aldol reactions, and Diels-Alder reactions. sigmaaldrich.com

Ligands for Asymmetric Transformations:

Chiral ligands play a crucial role in transition metal-catalyzed asymmetric synthesis. snnu.edu.cnsigmaaldrich.com The diamino and dicarboxylic acid functionalities of this compound allow it to act as a bidentate or tetradentate ligand for a variety of metal centers. The chirality of the ligand can be transferred to the metal complex, which then induces enantioselectivity in the catalyzed reaction. nih.govresearchgate.net These ligand-metal complexes can be used in a wide range of transformations, such as hydrogenations, C-H functionalizations, and cross-coupling reactions. snnu.edu.cnresearchgate.net The modular nature of ligands derived from this compound would allow for fine-tuning of their steric and electronic properties to optimize catalyst performance. researchgate.net

Table 4: Classes of Organocatalysts

Advanced Analytical Methodologies for 3,4 Diaminohexanedioic Acid Research

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)

Chromatographic methods are fundamental in the analysis of 3,4-diaminohexanedioic acid, enabling the separation of the target compound from impurities and the assessment of its purity. moravek.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like amino acids. moravek.comnih.gov For this compound, reversed-phase HPLC is often the method of choice. shimadzu.com This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the compound and any impurities between the two phases.

Key considerations for the HPLC analysis of this compound include:

Column Selection: C18 columns are commonly employed, offering good retention and separation of polar compounds. researchgate.net

Mobile Phase Composition: A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.netinsights.bio The pH of the aqueous phase is a critical parameter that influences the ionization state of the amino and carboxylic acid groups, thereby affecting retention time and peak shape. sigmaaldrich.com

Detection: UV detection is frequently used, typically at a low wavelength (around 210-220 nm) where the carboxylic acid group absorbs. insights.bio If the compound is derivatized, the detection wavelength will depend on the chromophore introduced.

A stability-indicating HPLC method can be developed to separate this compound from its degradation products, which is crucial for stability studies. researchgate.net

Gas Chromatography (GC):

GC is a powerful technique for separating and analyzing volatile compounds. researchgate.net Since this compound is a non-volatile amino acid, derivatization is a necessary prerequisite for GC analysis. sigmaaldrich.com Derivatization converts the polar functional groups (amino and carboxyl) into less polar, more volatile derivatives. sigmaaldrich.com

Common derivatization strategies for amino acids include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comlcms.cz

Esterification followed by Acylation: The carboxylic acid groups are first esterified (e.g., with methanol to form methyl esters), followed by acylation of the amino groups (e.g., with trifluoroacetic anhydride). lcms.cz

Once derivatized, the sample can be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. chromforum.orgcabidigitallibrary.org A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. researchgate.netchromforum.org GC-MS provides the added advantage of structural information based on the fragmentation pattern of the derivatized analyte. researchgate.net

Table 1: Comparison of HPLC and GC for Purity Assessment of this compound

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Sample Volatility | Suitable for non-volatile and thermally labile compounds. moravek.com | Requires volatile or derivatized analytes. sigmaaldrich.com |

| Derivatization | Often not required. | Mandatory for this compound. sigmaaldrich.com |

| Stationary Phase | Typically C18 or other bonded silica (B1680970) phases. researchgate.net | Various polysiloxane-based phases. cabidigitallibrary.org |

| Mobile Phase | Liquid (e.g., water/acetonitrile mixture). researchgate.net | Inert gas (e.g., helium, nitrogen). |

| Detection | UV, Refractive Index, Mass Spectrometry. insights.bio | FID, Mass Spectrometry. researchgate.netchromforum.org |

| Primary Use | Purity determination, separation of isomers, quantification. moravek.com | Purity determination, analysis of volatile impurities. researchgate.net |

Spectroscopic Approaches for Structural Elucidation in Synthetic Research (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized this compound. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of structural elucidation. researchgate.netchromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org Both ¹H NMR and ¹³C NMR are crucial for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. oregonstate.edu For this compound, one would expect to see signals corresponding to the protons on the carbon backbone, as well as exchangeable protons from the amino and carboxylic acid groups. researchgate.net The chemical shifts (δ) of the protons are influenced by the electronegativity of nearby atoms. libretexts.org For instance, the protons alpha to the carboxylic acid and amino groups would appear at characteristic chemical shifts.

¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom in the molecule. bhu.ac.in The chemical shifts of the carbon atoms provide information about their hybridization and chemical environment. The carbonyl carbons of the carboxylic acid groups will appear at a distinct downfield chemical shift (typically >170 ppm). bhu.ac.in

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure.

Mass Spectrometry (MS):

Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation analysis. libretexts.orgmiamioh.edu

Molecular Ion Peak: In the mass spectrum, the molecular ion peak (M⁺) corresponds to the mass of the intact molecule. For this compound (C₆H₁₂N₂O₄), the expected molecular weight is approximately 176.17 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition. chromatographyonline.com

Fragmentation Pattern: The molecule fragments in the mass spectrometer in a predictable way, giving rise to a unique pattern of fragment ions. libretexts.org The fragmentation of this compound would likely involve the loss of small molecules like water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂), as well as cleavage of the carbon-carbon bonds in the backbone. libretexts.orgmiamioh.edunist.gov Analysis of these fragment ions helps to piece together the structure of the molecule. researchgate.net

Table 2: Spectroscopic Data for Structural Elucidation of this compound

| Technique | Information Provided | Expected Observations for this compound |

| ¹H NMR | Chemical environment and connectivity of protons. oregonstate.edu | Signals for CH, CH₂, NH₂, and COOH protons at characteristic chemical shifts. researchgate.net |

| ¹³C NMR | Number and type of carbon atoms. bhu.ac.in | Signals for carbonyl carbons, and carbons bearing amino groups and aliphatic carbons. bhu.ac.in |

| Mass Spectrometry (MS) | Molecular weight and structural fragments. libretexts.org | Molecular ion peak corresponding to C₆H₁₂N₂O₄ and characteristic fragment ions. researchgate.net |

Determination of Enantiomeric Purity and Diastereomeric Excess

Since this compound has two chiral centers (at C3 and C4), it can exist as multiple stereoisomers (enantiomers and diastereomers). Determining the enantiomeric purity and diastereomeric excess is crucial, especially in asymmetric synthesis where the goal is to produce a single desired stereoisomer. thieme-connect.demdpi.com

Enantiomeric Purity:

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

Methods for determining enantiomeric purity include:

Chiral HPLC: This is the most common and reliable method. iris-biotech.de It involves the use of a chiral stationary phase (CSP) that can differentiate between enantiomers. ymc.co.jpvt.edu The two enantiomers will have different retention times, allowing for their separation and quantification. ymc.co.jp Polysaccharide-based CSPs are often effective for separating amino acid enantiomers. vt.edu

Chiral GC: Similar to chiral HPLC, this technique uses a chiral stationary phase in a gas chromatograph to separate the derivatized enantiomers. cat-online.com

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers, which are identical in an achiral environment, will be shifted to different extents, allowing for their integration and the determination of the enantiomeric ratio. bhu.ac.inmsu.edu

Diastereomeric Excess:

Diastereomeric excess (de) quantifies the amount of one diastereomer in a mixture relative to the other diastereomers. unacademy.com Diastereomers have different physical properties and can often be separated by standard chromatographic techniques like HPLC or GC without the need for a chiral stationary phase. unacademy.comtcichemicals.com

NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the diastereomeric ratio. nih.gov Since diastereomers are chemically distinct, they will have different NMR spectra, and the ratio of the integrals of corresponding signals can be used to calculate the de. nih.gov

Chromatography (HPLC and GC): As mentioned, standard HPLC and GC methods can often separate diastereomers, allowing for their quantification and the determination of the de. tcichemicals.com

Table 3: Methods for Determining Stereochemical Purity

| Parameter | Method | Principle |

| Enantiomeric Purity (ee) | Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. ymc.co.jpcat-online.com |

| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes with different NMR chemical shifts. bhu.ac.in | |

| Diastereomeric Excess (de) | HPLC/GC (achiral) | Diastereomers have different physical properties and can be separated on standard columns. tcichemicals.com |

| NMR Spectroscopy | Diastereomers have distinct NMR spectra, allowing for quantification by signal integration. nih.gov |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3,4-diaminohexanedioic acid, and what are their yields?

- Methodology : Synthesis typically involves multi-step organic reactions, such as catalytic hydrogenation of nitrile precursors or enzymatic modification of hexanedioic acid derivatives. For example, highlights substitution and esterification reactions as key steps in synthesizing structurally similar compounds, which may inform analogous pathways for this compound. Reaction conditions (e.g., pH, temperature) and catalysts (e.g., palladium for hydrogenation) critically influence yields, which range from 60% to 85% in optimized protocols .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodology : Reverse-phase HPLC with ion-pair reagents (e.g., sodium octyl sulfate, SOS) is widely used. and detail parameters such as:

- Mobile phase : 20 mM phosphate buffer (pH 3) with 4 mM SOS and acetonitrile gradients.

- Column : Inertsil ODS-3 (4.6 × 150 mm, 5 µm).

- Detection : UV absorbance at 246 nm.

Recovery rates >96% and precision (RSD <5%) are achievable in urine matrices, validated via spiked samples .

Q. What storage conditions ensure the stability of this compound?

- Methodology : Store in airtight containers at 2–8°C, protected from moisture and light. Avoid incompatible materials like strong acids/oxidizing agents ( ). Stability is maintained for ≥12 months under these conditions, as inferred from structurally related compounds .

Advanced Research Questions

Q. How do ion-pair reagent concentrations (e.g., SOS) influence HPLC retention times for this compound?

- Methodology : Systematic optimization is required. shows that increasing SOS concentration from 2 mM to 8 mM linearly prolongs retention times (e.g., from 5.2 to 12.8 minutes for 3,4-DMHA). This is attributed to enhanced hydrophobic interactions between the analyte and stationary phase. However, excessive SOS (>10 mM) causes peak broadening due to micelle formation .

Q. How should researchers address contradictions in reported recovery rates across studies?

- Methodology : Discrepancies often arise from matrix effects or protocol variations. For example:

- Urine vs. serum : Lipophilic matrices (e.g., serum) may require protein precipitation prior to HPLC, reducing recovery by 10–15% compared to urine ().

- Calibration standards : Use matrix-matched standards to mitigate interference, as highlighted in .

Q. Can this compound serve as a biomarker for specific chemical exposures?

- Methodology : demonstrates that urinary 3,4-DMHA (a structural analog) correlates with 1,2,4-TMB vapor exposure (r² = 0.89, p < 0.001). Similar approaches could validate this compound as a biomarker via dose-response studies in controlled exposure models .

Q. What novel applications exist for this compound in enzyme inhibition or metabolomics?

- Methodology : Structural analogs (e.g., 3,4-dihydroxybenzoic acid) show promise as enzyme inhibitors (e.g., tyrosinase) due to chelation of active-site metals. In metabolomics, derivatization with fluorescent tags (e.g., dansyl chloride) enhances detection sensitivity in LC-MS workflows, as suggested by and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.